Product packaging for rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine(Cat. No.:)

rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine

Cat. No.: B13525045
M. Wt: 97.16 g/mol
InChI Key: HAEHSFVDBQNHOX-XEAPYIEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine is a conformationally restricted, chiral amine building block of significant value in medicinal chemistry and organic synthesis. Its core structure, the bicyclo[3.1.0]hexane framework, serves as a powerful conformationally restricted scaffold . By "locking" the molecule into a specific, well-defined three-dimensional shape, it helps to pre-organize pharmacophores for binding to biological targets, which can lead to improved potency, enhanced selectivity, and superior pharmacokinetic properties compared to more flexible analogs . This rigid, puckered geometry results from the fusion of a cyclopentane ring with a cyclopropane ring, creating a non-planar, boat-like conformation that severely limits molecular flexibility . In drug discovery, this scaffold is extensively used as a rigid 3D framework and has been successfully employed as a conformationally constrained bioisostere of a cyclohexane ring . A prominent application is in the design of nucleoside analogues, where the bicyclo[3.1.0]hexane moiety, known as a (N)-methanocarba scaffold, replaces the furanose ring to create potent and selective agonists for targets like the adenosine A3 receptor , a promising target for treating inflammation and cancer . The defined stereochemistry of this rel- isomer, with the amine group in a syn relationship to the cyclopropane ring, provides a precise spatial orientation for further synthetic elaboration. Researchers can leverage this chiral amine as a key intermediate for constructing complex molecules, including natural products and novel pharmaceuticals . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B13525045 rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexan-3-amine

InChI

InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2/t4-,5+,6?

InChI Key

HAEHSFVDBQNHOX-XEAPYIEGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)N

Canonical SMILES

C1C2C1CC(C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for Rel 1r,3s,5s Bicyclo 3.1.0 Hexan 3 Amine and Its Stereoisomers

Retrosynthetic Strategies for the Bicyclo[3.1.0]hexane Core

The construction of the bicyclo[3.1.0]hexane skeleton is the central challenge in synthesizing the target amine and its analogues. Retrosynthetic analysis reveals several primary strategies, which typically involve forming the cyclopropane (B1198618) ring onto a pre-existing five-membered ring or constructing the five-membered ring from a cyclopropane-containing precursor.

Common retrosynthetic disconnections include:

Intramolecular Cyclopropanation: This is a widely employed strategy where the key disconnection is made across one of the bonds of the cyclopropane ring. The precursor is typically a substituted cyclopentene (B43876) or a linear substrate that first forms the five-membered ring. For example, an appropriately functionalized cyclopentenone can undergo a Johnson–Corey–Chaykovsky cyclopropanation to form the bicyclic framework. rsc.org Another powerful approach involves the intramolecular cyclization of epoxy-olefins, where a carbenoid intermediate generated from an epoxide cyclizes onto a pendant alkene. acs.org

(3+2) Annulation: This convergent approach involves the reaction of a three-carbon component with a two-carbon component to form the five-membered ring. A notable example is the photoredox-mediated (3+2) annulation between aminocyclopropanes (as the three-carbon unit) and substituted cyclopropenes (as the two-carbon unit), which directly assembles the bicyclo[3.1.0]hexane core. rsc.orgnih.gov

Cycloisomerization Reactions: Linear precursors, such as 1,6-enynes or 7-en-2-ynones, can be induced to cyclize and form the bicyclic system. rsc.org These reactions are often mediated by transition metal catalysts (e.g., gold, ruthenium) or Lewis acids (e.g., aluminum halides), which activate the alkyne or carbonyl group to initiate the cyclization cascade. rsc.orgresearchgate.net

Ring Contraction: Although less common, it is possible to synthesize the bicyclo[3.1.0]hexane system via the ring contraction of a six-membered ring precursor. One such method involves a base-promoted ring contraction of a suitable epoxy ketone derived from a cyclohexane (B81311) derivative. researchgate.net

The amine functionality itself is often introduced late in the synthesis from a precursor such as a carboxylic acid (via Curtius rearrangement) or a ketone (via reductive amination), allowing for the secure construction of the carbon skeleton first. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

Controlling the absolute and relative stereochemistry of the three stereocenters in rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine is critical. This is achieved through various stereoselective and asymmetric strategies.

The chiral pool approach utilizes readily available, enantiopure natural products as starting materials to impart stereochemistry to the final molecule. This strategy establishes one or more stereocenters from the outset, guiding the stereochemical outcome of subsequent transformations.

Key examples of chiral starting materials for bicyclo[3.1.0]hexane synthesis include:

Carbohydrates: D-ribose has been used as a precursor for synthesizing a central TBDPS-protected bicyclo[3.1.0]hexanol building block, which serves as a scaffold for nucleoside analogues. nih.gov

Iridoids: The natural iridoid aucubin (B1666126) has been employed as a starting point in an eight-step synthesis to access functionalized bicyclo[3.1.0]hexane derivatives. researchgate.net

This methodology is particularly effective for ensuring high enantiopurity in the final product, as the chirality is sourced from a natural, single-enantiomer starting material.

Asymmetric cyclopropanation is a powerful method for establishing the bicyclic core with high enantioselectivity. This is most often achieved through intramolecular reactions on prochiral substrates using chiral catalysts.

A variety of transition metal complexes have been developed to catalyze the enantioselective intramolecular cyclopropanation. The choice of metal and chiral ligand is crucial for achieving high yield and stereoselectivity.

Rhodium and Copper Catalysis: Chiral rhodium and copper catalysts are frequently used for the cyclopropanation of α-diazoketones. While effective, these methods can be limited by the cost of the catalyst and the handling of diazo compounds. acs.org

Gold Catalysis: Cationic gold(I) complexes paired with chiral phosphoramidite (B1245037) ligands have been shown to catalyze the highly enantioselective oxidative cyclopropanation of 1,6-enynes. This method provides access to densely functionalized bicyclo[3.1.0]hexanes with multiple contiguous stereocenters. researchgate.net

Dirhodium(II) Catalysis: Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %). The choice of chiral dirhodium catalyst can selectively favor the formation of either the exo- or endo- diastereomer. acs.org

Catalyst SystemSubstrate TypeKey FeatureReference
Cationic Au(I)/Chiral Phosphoramidite1,6-EnynesAccess to densely functionalized products with high enantioselectivity. researchgate.net
Rh₂(S-TPPTTL)₄N-Boc-2,5-dihydropyrroleHigh turnover catalysis; selective for endo isomer. acs.org
Et₃AlEpoxy fluoroesterMediates intramolecular epoxide opening/cyclopropanation. acs.org

Cooperative catalysis, where two distinct catalysts work in concert to promote a transformation, has emerged as a sophisticated strategy for asymmetric synthesis. A notable example is the combination of transition metal catalysis with organocatalysis for the construction of the bicyclo[3.1.0]hexane skeleton.

A system composed of a copper(I) salt and a chiral secondary amine has been developed for the asymmetric radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source. nih.gov The reaction proceeds through a proposed mechanism where the chiral amine first forms an enamine intermediate with the aldehyde substrate. d-nb.info This enamine then participates in a single electron transfer (SET) process with the copper catalyst, initiating a radical cyclization cascade that ultimately forms the bicyclo[3.1.0]hexane product with high enantioselectivity. nih.govd-nb.info This method is particularly powerful for creating sterically congested vicinal all-carbon quaternary stereocenters, a task that is challenging for conventional metallocarbene strategies. nih.govd-nb.info

Metal CatalystOrganocatalyst (Ligand)Oxidantee (%)Yield (%)Reference
CuIL1 (Chiral Amine)PIDA9280 d-nb.info
CuIL2 (Chiral Amine)BI-OH9085 d-nb.info
Cu(I)Chiral Secondary AmineHypervalent IodineGood to ExcellentHigh nih.gov

Beyond establishing the initial bicyclic core, controlling the relative stereochemistry of substituents is paramount. Diastereoselectivity can be controlled during the ring-forming step or in subsequent functionalization reactions.

Substrate Control: The inherent structure of the substrate can direct the stereochemical outcome. For instance, in an Et₃Al-mediated intramolecular cyclopropanation of an epoxy fluoroester, the reaction proceeds with perfect endo selectivity for the fluorine atom, a result of the transition state geometry. acs.org

Catalyst Control: As seen with dirhodium(II) catalysis, the choice of the chiral ligand can be tuned to selectively produce either the exo or endo diastereomer of the bicyclic product from the same starting material. acs.org This offers a powerful tool for accessing different stereoisomeric series.

Annulation Selectivity: In (3+2) annulation reactions, high diastereoselectivity can be achieved by using specific substrates, such as difluorocyclopropenes, which direct the approach of the reaction partner to yield a single diastereomer. nih.gov

These methods provide chemists with a robust toolkit to precisely control the three-dimensional architecture of the bicyclo[3.1.0]hexane system, enabling the targeted synthesis of specific stereoisomers like this compound.

Construction of the Aminated Bicyclo[3.1.0]hexane Framework

The introduction of an amine functional group onto a pre-existing bicyclo[3.1.0]hexane core is a direct and common strategy for the synthesis of the target compound and its analogues. These methods focus on the stereocontrolled functionalization of the five-membered ring.

Reductive amination is a highly effective method for converting a ketone into an amine. For the synthesis of this compound, this strategy typically begins with the corresponding ketone, bicyclo[3.1.0]hexan-3-one. The process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or similar hydride donors. The stereochemical outcome of the reaction is crucial and can be influenced by the choice of reagents, reaction conditions, and the inherent steric hindrance of the bicyclic system.

Another approach involves the conversion of a nitrile group on the bicyclic framework. rsc.org For instance, a nitrile can be hydrolyzed to a carboxylic acid, which then undergoes a modified Curtius rearrangement of the corresponding acyl azide (B81097) to form an isocyanate intermediate. This reactive intermediate can be subsequently converted to the protected amine, providing an alternative route to the aminated scaffold. rsc.org

Nucleophilic substitution provides a powerful pathway for introducing the amine group. This often involves activating a hydroxyl group at the C3 position as a good leaving group, such as a tosylate. Subsequent reaction with an amine nucleophile or an azide, followed by reduction, yields the target amine. For example, a key intermediate alcohol can be tosylated, and this tosylate can then undergo nucleophilic substitution with sodium azide. nih.govmdpi.com The resulting azide is then reduced to the primary amine, often using palladium on carbon (Pd/C) and hydrogen gas. nih.govmdpi.com

Ring-opening reactions of bicyclo[3.1.0]hexane precursors also serve as a versatile method. An unprecedented 2π disrotatory ring-opening aromatization sequence has been developed using bicyclo[3.1.0]hexan-2-ones. nih.gov Under thermal conditions, these strained ketones can react with amines to achieve the formation of substituted anilines, demonstrating a unique ring-opening pathway to aminated structures. nih.gov

Novel Ring-Forming Reactions and Cascade Processes

Constructing the bicyclo[3.1.0]hexane skeleton itself through innovative bond-forming strategies represents a more convergent approach. These methods often build the strained bicyclic system with high levels of stereocontrol.

A diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been achieved through a transannular alkylation reaction. nih.govacs.org This strategy employs asymmetric organocatalysis to install all stereocenters. nih.gov The process can be initiated by a Michael/Michael cascade reaction between enals and 4-alkenyl sulfamidate imines, which provides a cyclohexane adduct. acs.org This isolated intermediate is then engaged in a subsequent transannular alkylation/hydrolysis sequence through enamine activation, building the bicyclic core. nih.govacs.org Alternatively, a single-operation cascade involving a Michael/Michael/transannular alkylation/hydrolysis sequence can be used to directly access corresponding epimers from the same starting materials. acs.org

A convergent synthesis of the bicyclo[3.1.0]hexane scaffold can be accomplished via a (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govresearchgate.net This photoredox-mediated reaction builds the five-membered ring of the bicyclic system under mild conditions, using either an organic or an iridium photocatalyst and blue LED irradiation. nih.govrsc.org This method has a broad scope, tolerating a range of substituents on both the cyclopropene (B1174273) and the aminocyclopropane partners. nih.gov The reaction is particularly effective and highly diastereoselective when using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. researchgate.netrsc.org

EntryCyclopropene PartnerAminocyclopropane PartnerProduct Yield
1Phenyl-substitutedN-Aryl cyclopropylanilineGood
2Ester-substitutedN-Aryl cyclopropylanilineHigh
3TMS-substitutedN-Aryl cyclopropylanilineModerate
4UnsubstitutedN-Aryl cyclopropylanilineModerate
5Difluoro-substitutedN-Aryl cyclopropylanilineHigh (High Diastereoselectivity)

This table summarizes the general scope of the (3+2) annulation reaction based on reported findings. nih.govresearchgate.net

Scalable Synthetic Routes and Process Intensification Studies

The transition from laboratory-scale synthesis to industrial production requires the development of practical, safe, and cost-effective routes. For this compound, this often involves optimizing the synthesis of key precursors like (1R,5S)-bicyclo[3.1.0]hexan-2-one.

An efficient and scalable synthesis of this ketone has been developed starting from the inexpensive commodity (R)-epichlorohydrin. nih.govverixiv.org This route features a 4-step telescoped process to produce (1R,5S)-bicyclo[3.1.0]hexan-2-one, which has been successfully demonstrated on a multi-kilogram scale. researchgate.netepa.gov The process begins with the reaction of (R)-epichlorohydrin with allylmagnesium chloride, followed by an intramolecular cyclization of the resulting epoxide using lithium 2,2,6,6-tetramethylpiperidide (LTMP). nih.govverixiv.org The final step is an oxidation of the bicyclo[3.1.0]hexan-1-ol intermediate to the desired ketone. epa.gov This optimized sequence allows for the production of the key intermediate in significant quantities, which is essential for the large-scale synthesis of its derivatives. nih.gov

Starting MaterialScale (Grams)Key StepsIntermediateFinal ProductOverall Yield
(R)-Epichlorohydrin100 g1. Grignard Addition2. Epoxide Cyclization3. Oxidation(1R,5S)-Bicyclo[3.1.0]hexan-1-ol(1R,5S)-Bicyclo[3.1.0]hexan-2-one~56% (for last two steps)

This table presents a summary of the scalable synthesis of the key ketone precursor. nih.govverixiv.org

Continuous Flow Synthesis Applications

Continuous flow chemistry has become an increasingly vital tool in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing, especially for reactions that are hazardous or require precise control. almacgroup.com The synthesis of bicyclic amine derivatives can involve high-energy intermediates and exothermic reactions, making flow chemistry an attractive and safer alternative. nih.govalmacgroup.com

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles have been successfully applied to structurally similar compounds, demonstrating the potential of this technology. A key reaction in the synthesis of many amines is the Curtius rearrangement, which converts carboxylic acids into amines via an acyl azide intermediate. nih.gov This reaction is particularly well-suited for flow reactors, which can safely handle the potentially explosive acyl azide and the release of nitrogen gas due to superior heat and mass transfer in miniaturized reactors. almacgroup.comnih.gov

Recent studies have demonstrated the use of continuous flow for Curtius rearrangements to produce various amine derivatives, including carbamates that can serve as precursors to the final amine. beilstein-journals.org In a typical setup, a stream containing a carboxylic acid precursor is mixed with an azide source, such as diphenylphosphoryl azide (DPPA), and heated in a reactor coil to induce the rearrangement to an isocyanate. This intermediate can then be immediately trapped by a nucleophile in a subsequent step, all within a closed, automated system. nih.govbeilstein-journals.org Photocatalytic flow processes have also been developed for synthesizing related 1,3-diazabicyclo[3.1.0]hexane derivatives, showcasing the versatility of flow chemistry for constructing this bicyclic system. sci-hub.se

The benefits of applying a continuous flow approach include:

Enhanced Safety: Minimizes the volume of hazardous intermediates at any given time. almacgroup.com

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to better selectivity and reproducibility.

Scalability: Processes can be scaled up by running the system for longer durations without re-optimization.

Telescoped Reactions: Multiple reaction steps can be combined into a single continuous process, eliminating the need for isolating intermediates. beilstein-journals.org

The development of a continuous flow process for this compound would likely involve adapting established methods like the Curtius rearrangement of a corresponding bicyclo[3.1.0]hexane carboxylic acid, leveraging the safety and efficiency benefits demonstrated for other complex amine syntheses.

Optimization of Reaction Conditions for Yield and Stereochemical Purity

Achieving high yield and, crucially, high stereochemical purity is paramount in the synthesis of complex molecules like this compound. The bicyclo[3.1.0]hexane core contains multiple stereocenters, and its biological activity is often dependent on a specific stereoisomeric form. Research has focused on optimizing various reaction parameters, including catalysts, solvents, temperature, and reactant concentrations, to control the stereochemical outcome of key synthetic steps, such as cyclopropanation.

One of the primary methods for constructing the bicyclo[3.1.0]hexane skeleton is through intramolecular cyclopropanation. nih.govacs.org The choice of catalyst is critical in these reactions. Dirhodium(II) catalysts, for instance, have been extensively studied for the cyclopropanation of N-Boc-2,5-dihydropyrrole to form 3-azabicyclo[3.1.0]hexane precursors. nih.gov Optimization studies have shown that catalyst loading, temperature, and solvent can dramatically influence both the yield and the diastereomeric ratio (d.r.) of the products. nih.govacs.org

For example, in the Rhodium-catalyzed cyclopropanation to form a 3-azabicyclo[3.1.0]hexane-6-carboxylate, it was found that increasing the temperature from room temperature to 90 °C significantly improved the yield. nih.govacs.org

Table 1: Optimization of Rh2(esp)2-Catalyzed Cyclopropanation
EntryTemperature (°C)Catalyst Loading (mol %)SolventYield (%)exo:endo ratio
1700.005DCM321:1.1
2900.005DCM761:1.1
3900.005DMC791:1.1

Data derived from studies on the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govacs.org

Similarly, photoredox catalysis using iridium or organic catalysts has been employed for the (3+2) annulation of cyclopropenes with aminocyclopropanes to yield bicyclo[3.1.0]hexanes. nih.govrsc.org Optimization of this process revealed that the choice of photocatalyst and solvent concentration were key to maximizing the yield.

Table 2: Optimization of Photocatalyzed (3+2) Annulation
EntryPhotocatalystConcentration (M)Yield (%)
1Ru(bpz)3(PF6)20.153
24CzIPN0.160
34CzIPN0.486
44DPAIPN0.489

Data derived from studies on the synthesis of bicyclo[3.1.0]hexanes via (3+2) annulation. researchgate.net

Solvent effects also play a remarkable role. In the copper-catalyzed intramolecular radical cyclopropanation of aldehydes, acetonitrile (B52724) (CH3CN) was identified as the optimal solvent for achieving high enantioselectivity. d-nb.info Furthermore, lowering the reaction temperature was found to significantly increase the enantiomeric ratio, highlighting the delicate balance of parameters required for stereocontrol. d-nb.info By carefully screening and optimizing these conditions, researchers can favor the formation of the desired rel-(1R,3s,5S) stereoisomer, leading to more efficient and selective syntheses.

Chemical Reactivity and Mechanistic Investigations of Rel 1r,3s,5s Bicyclo 3.1.0 Hexan 3 Amine

Functionalization Reactions of the Amine Moiety

The primary amine group in rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Derivatization Studies: Acylation, Alkylation, and Sulfonylation

Acylation: The amine moiety readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This common transformation is a fundamental step in the synthesis of more complex molecules. For instance, reaction with acetic anhydride (B1165640) in the presence of a base provides the N-acetyl derivative.

Alkylation: N-alkylation of the amine can be achieved through various methods, including reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is widely used for the introduction of a variety of alkyl groups. Direct alkylation with alkyl halides can also be employed, though it may be more prone to over-alkylation.

Sulfonylation: The amine group can be converted to a sulfonamide through reaction with sulfonyl chlorides in the presence of a base. This reaction is crucial for the synthesis of compounds with potential therapeutic applications. For example, derivatives of bicyclic amines have been reacted with various sulfonyl chlorides to produce a library of sulfonamides.

Amide, Carbamate, and Urea (B33335) Formation

Amide Formation: Beyond simple acylation, the amine can participate in more complex amide bond formations, for instance, in peptide coupling reactions. Standard coupling reagents can be utilized to link the bicyclic amine to amino acids or peptide fragments.

Carbamate Formation: The amine group reacts with chloroformates or other carbamoylating agents to yield carbamates. A common example is the protection of the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate, a standard procedure in organic synthesis.

Urea Formation: Substituted ureas can be synthesized by reacting the amine with isocyanates. This reaction proceeds readily to afford the corresponding urea derivative. Alternatively, ureas can be formed through the reaction of the amine with a carbamoylating agent followed by reaction with another amine.

Derivative TypeReagent ExampleProduct Type
AcylationAcetic AnhydrideN-acetyl-rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine
AlkylationAldehyde/Ketone (Reductive Amination)N-alkyl-rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonyl-rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine
CarbamateDi-tert-butyl dicarbonatetert-butyl (rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-yl)carbamate
UreaPhenyl isocyanateN-(rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-yl)-N'-phenylurea

Reactions Involving Iminium Intermediates

The formation of iminium ions from this compound and its derivatives opens pathways to various cyclization and addition reactions. While specific examples with this exact amine are not extensively documented, the generation of bicyclic N-acyliminium ions from related 3-azabicyclo[3.1.0]hexan-2-ones has been shown to participate in Pictet-Spengler-type cyclizations. acs.org This suggests that iminium intermediates derived from the title compound could be valuable in the synthesis of more complex fused heterocyclic systems. The Mannich reaction, another classic transformation involving iminium intermediates, could potentially be employed to introduce aminomethyl groups at positions alpha to a carbonyl group in derivatives of the title compound.

Transformations of the Bicyclo[3.1.0]hexane Carbocyclic Core

The inherent ring strain of the bicyclo[3.1.0]hexane framework makes it susceptible to a variety of transformations that can alter the carbocyclic core.

Ring Expansion and Contraction Reactions

The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system can undergo ring-opening reactions, which can lead to either ring expansion or the formation of monocyclic cyclopentane (B165970) derivatives. For example, radical-mediated rearrangement of a 1-bicyclo[3.1.0]hexanylmethyl radical has been shown to yield a 3-methylenecyclohexenyl radical, demonstrating a ring-expansion pathway. uci.edu Conversely, base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione is a key step in the synthesis of the bicyclo[3.1.0]hexane ring system itself. researchgate.net

TransformationReaction TypeProduct Type
Ring ExpansionRadical RearrangementMethylene-cyclohexene derivative
Ring ContractionBase-promoted rearrangement of epoxy ketoneBicyclo[3.1.0]hexane derivative

Stereospecific Functionalization at Non-Amine Positions

The rigid, puckered conformation of the bicyclo[3.1.0]hexane skeleton allows for a high degree of stereocontrol in functionalization reactions at positions other than the amine-bearing carbon. The facial selectivity of the bicyclic system can direct incoming reagents to a specific face of the molecule. For instance, highly functionalized bicyclo[3.1.0]hexane systems have been synthesized with perfect endo selectivity. nih.govacs.org This stereocontrol is crucial in the synthesis of biologically active molecules where specific stereoisomers are required for optimal activity. Methods such as intramolecular cyclopropanation and directed metalation can be employed to introduce substituents with high stereoselectivity. nih.gov

Rearrangement Reactions and Fragmentation Pathways

The inherent ring strain within the bicyclo[3.1.0]hexane core makes it a valuable substrate for various chemical transformations, particularly those involving rearrangement and fragmentation. Under thermal, photochemical, or catalytic conditions, the strained cyclopropane ring can undergo cleavage, leading to the formation of monocyclic derivatives or other rearranged bicyclic systems.

Theoretical studies on related bicyclo[3.1.0]hexane derivatives, such as 1-hydroxy-bicyclo[3.1.0]hexane, reveal that metal-catalyzed rearrangements can proceed through complex potential energy surfaces involving multiple transition states and intermediates. nih.govacs.org For instance, platinum-catalyzed isomerization can involve oxidative addition of the metal into a C-C bond of the cyclopropane ring, forming a platinacyclobutane intermediate. nih.gov Subsequent steps, including ring cleavage and reductive elimination or demetallation, lead to the final rearranged product, such as a methylcyclopentane (B18539) derivative. nih.gov The energy barriers associated with these steps are critical in determining the reaction feasibility and outcome. acs.org

In mass spectrometry, the fragmentation pattern of the bicyclo[3.1.0]hexane scaffold can provide significant structural information. Upon ionization, the molecule breaks apart in predictable ways, often initiated by the cleavage of the strained cyclopropane ring, which helps in the identification and characterization of its derivatives.

Oxidation and Reduction Reactions

Reduction reactions involving the bicyclo[3.1.0]hexane scaffold typically target functional groups other than the saturated amine and hydrocarbon framework. However, in synthetic sequences used to prepare derivatives, reduction is a key step. For example, an azide (B81097) group on the bicyclo[3.1.0]hexane ring can be reduced to a primary amine using catalytic hydrogenation (H₂ over a palladium catalyst), a standard and efficient method for this transformation. nih.govmdpi.com

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The rigid conformational constraints of the bicyclo[3.1.0]hexane scaffold are a powerful tool for controlling chemo-, regio-, and stereoselectivity in complex reactions. This structural rigidity allows for the design of molecules with well-defined three-dimensional shapes, which can enhance binding affinity and selectivity for biological targets or direct the approach of reagents in a chemical synthesis. nih.gov

The synthesis of substituted bicyclo[3.1.0]hexane systems often showcases high levels of stereoselectivity. For example, the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be tuned to produce either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity by selecting the appropriate rhodium catalyst. nih.gov

Another powerful method for constructing the bicyclo[3.1.0]hexane skeleton is the photoredox-mediated (3+2) annulation of aminocyclopropanes with cyclopropenes. rsc.orgnih.govrsc.org This convergent strategy builds the five-membered ring and can establish three contiguous stereocenters. rsc.orgrsc.org The diastereoselectivity of this reaction is notably high, particularly when using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. rsc.orgrsc.org The reaction is believed to proceed through a stepwise radical process initiated by a single-electron transfer, where the stereochemical outcome is controlled by the sterics of the interacting radical intermediates.

Detailed Mechanistic Studies of Key Reactions

Elucidation of Transition States and Intermediates

Detailed mechanistic studies, often supported by computational chemistry, have provided deep insights into the reactions of the bicyclo[3.1.0]hexane system. In the platinum-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane, density functional theory (DFT) calculations have been used to map the entire reaction pathway. nih.gov These studies identified key transition structures, such as the one for the oxidative addition of the platinum catalyst to the C1-C6 bond of the cyclopropane ring, and various platinacyclobutane intermediates. nih.gov The calculated activation barriers for each step help to explain the conditions required for the rearrangement and the observed product distribution. acs.org

Similarly, the proposed mechanism for the gold(I)-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexenes involves key cationic intermediates. acs.org The stereoselectivity of this reaction is rationalized by considering half-chair transition states where large substituents preferentially occupy pseudoequatorial positions to minimize steric strain. acs.org In photoredox-catalyzed reactions, such as the (3+2) annulation involving aminocyclopropanes, the key intermediates are radical cations. nih.gov The reaction is initiated by a single-electron transfer from the amine to an excited photocatalyst, forming a nitrogen radical cation, which then triggers the ring-opening of the cyclopropane to generate a distonic radical cation that participates in the subsequent annulation. nih.gov

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound and its derivatives is profoundly influenced by a combination of steric and electronic effects.

Steric Effects: The bicyclo[3.1.0]hexane framework is conformationally rigid, with the cyclopentane ring typically adopting a puckered envelope or twist conformation that is locked by the fused cyclopropane. This creates distinct steric environments on the exo and endo faces of the molecule. Reagents will preferentially approach from the less hindered face, a principle that dictates the stereochemical outcome of many reactions, such as cyclopropanations and cycloadditions. nih.govbeilstein-journals.org The rigid structure is often exploited in medicinal chemistry to serve as a conformationally constrained bioisostere of a more flexible cyclohexane (B81311) ring, enhancing selectivity for a biological target. nih.gov

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[3.1.0]hexane derivatives. It provides fundamental information on the carbon skeleton and the position of substituents.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are essential for confirming the primary structure and chemical environment of the atoms within the bicyclo[3.1.0]hexane scaffold. For instance, in complex derivatives of this framework, distinct signals in ¹H and ¹³C NMR spectra can be assigned to each proton and carbon, respectively, confirming the integrity of the bicyclic system. nih.govmdpi.com

Two-dimensional (2D) NMR techniques are crucial for determining the relative stereochemistry. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for probing through-space proximities between protons. nih.gov In a rigid structure like the bicyclo[3.1.0]hexane system, the presence or absence of NOE/ROE cross-peaks between specific protons allows for the unambiguous assignment of their relative orientations (e.g., syn vs. anti or exo vs. endo). This is critical for differentiating between diastereomers and understanding the conformational restrictions imposed by the fused cyclopropane (B1198618) ring. nih.govnih.gov

Table 1: Representative NMR Data for a Bicyclo[3.1.0]hexane Derivative
Atom¹H NMR δ (ppm)¹³C NMR δ (ppm)
2-CH5.3380.7
3-CH4.6588.0
4-CH4.8957.8
5-CH1.6629.9
6-CHH0.9711.9
6-CHH0.8811.9
C1-38.1
Note: Data is for (1R,2R,3S,4R,5S)-4-(5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)-1-{[(tert-butyldiphenylsilyl) oxy]methyl}-2,3-O-isopropylidenebicyclo[3.1.0]hexane-2,3-diol, a complex derivative, to illustrate typical chemical shifts. nih.govmdpi.com

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers a unique window into its structure in the crystalline phase. For a conformationally restricted molecule such as rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine, ssNMR can provide precise measurements of bond lengths and torsion angles in the solid state. This data complements information obtained from X-ray crystallography and can be particularly valuable when single crystals suitable for diffraction studies cannot be obtained.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds. It provides unambiguous proof of both the relative and absolute stereochemistry of bicyclo[3.1.0]hexane derivatives. This technique has been successfully employed to confirm the absolute configuration of various chiral compounds containing the bicyclo[3.1.0]hexane system. researchgate.net The resulting crystal structure offers precise data on bond lengths, bond angles, and torsional angles, providing an exact picture of the molecule's conformation in the solid state. acs.org For example, the structure of N-exo-6-bicyclo[3.1.0]hexyl-p-bromosulfonamide has been determined by this method. acs.org In several studies, X-ray analysis has been crucial in confirming the stereochemical outcome of synthetic routes leading to complex bicyclo[3.1.0]hexane derivatives. nih.govsemanticscholar.org

Table 2: Example Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative
ParameterValue
Compound(1R,2S,3S,4R,5S)-4-(7-Chloro-2-nitro-5-(tosylamino)-3H-imidazo[4,5-b]pyridin-3-yl)-1-{[(tert-butyldiphenylsilyl)oxy]methyl}-2,3-O-isopropylidenebicyclo[3.1.0]hexane-2,3-diol
CCDC Number2157452
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Reference nih.govmdpi.com
Note: This table presents data for a complex derivative to exemplify the output of an X-ray crystallography study.

Chiroptical Spectroscopy for Configurational Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are particularly powerful for assigning the absolute configuration of enantiomers in solution.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the absolute configuration of the stereocenters. For bicyclo[3.1.0]hexane derivatives, experimental ECD spectra can be compared with spectra predicted by quantum chemical calculations, such as Density Functional Theory (DFT). rsc.org A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule . rsc.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. google.com The VCD spectrum of a chiral molecule is exquisitely sensitive to its three-dimensional structure, including its absolute configuration and conformation. google.com The absolute configurations of 3-azabicyclo[3.1.0]hexane and other bicyclo[3.1.0]hexane derivatives have been determined by comparing their experimental VCD spectra to those calculated using ab initio methods. rsc.orggoogle.com This combination of experimental VCD and theoretical calculations provides a reliable, non-destructive method for assigning the absolute configuration of chiral bicyclic compounds in solution. rsc.org

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the molecular weight and provides insights into the stability of its bicyclic framework.

Molecular Ion and Fragmentation:

In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of cyclic amines is often characterized by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable iminium cation.

Due to the lack of publicly available experimental mass spectral data for this compound, the following table represents a hypothetical fragmentation pattern based on the general principles of mass spectrometry of cyclic amines.

Hypothetical Electron Ionization (EI) Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragment Structure Significance
97[C₆H₁₁N]⁺Molecular IonConfirms the molecular weight of the compound.
96[C₆H₁₀N]⁺[M-H]⁺Loss of a hydrogen radical, a common feature in the mass spectra of amines.
82[C₅H₈N]⁺[M-CH₃]⁺Loss of a methyl radical, potentially from the bicyclic ring system.
70[C₄H₈N]⁺Iminium CationResult of alpha-cleavage and subsequent rearrangement, a characteristic fragmentation of cyclic amines.
56[C₃H₆N]⁺Further fragmentationFurther fragmentation of the iminium cation.

Predicted Collision Cross Section (CCS) Data:

Collision cross section (CCS) is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for protonated and other adducts of this compound provide additional structural information. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺98.096426116.4
[M+Na]⁺120.07837126.1
[M-H]⁻96.081874121.5
[M+NH₄]⁺115.12297137.2
[M+K]⁺136.05231123.5

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

The separation of chiral amines often requires derivatization to improve volatility and chromatographic resolution, especially in gas chromatography. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640). nih.gov Chiral stationary phases (CSPs) are crucial for the enantioselective separation of chiral compounds. nih.govwiley.com

The following table outlines typical chromatographic conditions that could be employed for the stereoisomer separation and purity assessment of this compound, based on methods used for similar bicyclic and chiral amines.

Typical Chromatographic Conditions for the Analysis of Chiral Bicyclic Amines

Technique Column Type Stationary Phase Mobile Phase / Carrier Gas Detector Application
Chiral HPLC Chiral Column (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane/Isopropanol with a basic modifier (e.g., diethylamine)UV or Mass Spectrometer (MS)Enantiomeric separation and purity assessment.
Chiral GC Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm)Cyclodextrin-based (e.g., substituted β-cyclodextrin)Helium or HydrogenFlame Ionization Detector (FID) or Mass Spectrometer (MS)Separation of diastereomers and enantiomers (often after derivatization).
Reversed-Phase HPLC C18 Column (e.g., 150 x 4.6 mm, 5 µm)Octadecylsilyl silica (B1680970) gelAcetonitrile (B52724)/Water with a buffer (e.g., ammonium (B1175870) formate)UV or Mass Spectrometer (MS)General purity assessment and analysis of related substances.

Computational and Theoretical Studies on Rel 1r,3s,5s Bicyclo 3.1.0 Hexan 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model its molecular orbitals, electron density distribution, and electrostatic potential.

DFT calculations, particularly with functionals like B3LYP, are frequently used to predict chemical reactivity and characterize transition states. By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the molecule's susceptibility to nucleophilic or electrophilic attack. The presence of the amine group significantly influences the electronic structure, creating a region of high electron density that is crucial for its chemical behavior and biological interactions. For more complex processes, such as photochemical reactions, higher-level multiconfigurational methods like CASSCF (Complete Active Space Self-Consistent Field) may be required to accurately describe the electronic structure of excited states.

Table 1: Common Quantum Chemical Methods and Their Applications

Method/Basis SetApplication in Studying bicyclo[3.1.0]hexan-3-amineReference Context
DFT (e.g., B3LYP/6-31G) Geometry optimization, calculation of electronic properties (HOMO/LUMO), prediction of reaction energies and barriers, simulation of IR and NMR spectra.Widely used for elucidating reaction mechanisms and predicting reactivity for bicyclic systems. marmara.edu.tr
Hartree-Fock (HF/6-31G) Initial geometry optimization, calculation of electronic wavefunctions as a baseline for more advanced methods.A foundational ab initio method often used in mechanistic studies. marmara.edu.tr
Semi-empirical (e.g., PM3) Rapid screening of conformations and reaction pathways for large systems or preliminary analysis.Employed for initial elucidation of reaction mechanisms. marmara.edu.tr
CASSCF/CASPT2 Investigation of excited states and photochemical reaction pathways where DFT may be inadequate.Necessary for studying processes involving electronic excitation in related bicyclic ketones.

Conformational Analysis and Energy Landscapes of the Bicyclo[3.1.0]hexane Amine System

The rigid bicyclo[3.1.0]hexane scaffold is a key feature of this molecule, as it severely restricts the available conformational space. mdpi.comresearchgate.net This conformational rigidity is highly valuable in medicinal chemistry for designing ligands with high selectivity for specific biological targets. researchgate.netnih.gov

X-ray crystallography studies on related N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide show that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation. rsc.org In this arrangement, the five-membered ring system is notably flatter than that of a simple cyclopentane (B165970). rsc.org Computational conformational analysis, using force fields like MMFFs or quantum mechanical methods, helps to map the potential energy landscape and identify low-energy conformers. researchgate.netnih.gov For amine-substituted bicyclo[3.1.0]hexane systems, two key conformations are often considered:

syn-form: The amine side-chain is oriented on the same side as the cyclopropane (B1198618) ring.

anti-form: The amine side-chain is oriented on the side opposite to the cyclopropane ring.

The relative stability of these conformers is critical for determining the bioactive conformation when the molecule binds to a receptor. nih.gov For instance, in the development of selective inhibitors for the GABA transporter BGT-1, the rigid bicyclo[3.1.0]hexane backbone was used to lock the molecule into either a syn or anti form, which led to the successful identification of a highly potent and selective inhibitor. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, CD spectra)

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which serves as a powerful tool for structure elucidation and confirmation. DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies.

These theoretical predictions are often correlated with experimental data to confirm the synthesis of a target compound and to assign its stereochemistry. acs.org For chiral molecules like this compound, theoretical calculations of circular dichroism (CD) spectra can be particularly valuable for determining the absolute configuration of the stereocenters. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Bicyclo[3.1.0]hexane Derivative

Spectroscopic DataPredicted Value (Computational)Experimental Value (Reference)
¹H-NMR (ppm) Calculated shifts for protons on the bicyclic core and amine group.Specific shifts are compared to confirm structural assignments. mdpi.com
¹³C-NMR (ppm) Calculated shifts for each carbon atom in the scaffold.Values such as those found for C-2, C-3, and C-5 are used for verification. mdpi.com
IR Frequencies (cm⁻¹) Predicted vibrational modes for C-H, N-H, and C-N bonds.Characteristic peaks for aliphatic C-H stretching (e.g., 2932 cm⁻¹) and C-N bonds are matched. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are essential for investigating the mechanisms of chemical reactions involving the bicyclo[3.1.0]hexane system. By mapping the potential energy surface, computational chemists can identify intermediates and, crucially, the transition states that connect them. The calculation of activation energies allows for the prediction of reaction kinetics and helps to explain why certain products are favored over others (kinetic vs. thermodynamic control).

For example, computational studies on the thermal rearrangement of a 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane used methods including PM3, HF/6-31G, and B3LYP/6-31G to investigate the reaction mechanism. marmara.edu.tr The calculations supported a two-step mechanism, where the first step is the elimination of the ester, followed by a sigmatropic rearrangement. marmara.edu.tr Similarly, DFT has been used to rationalize the outcomes of nucleophile-dependent ring-opening reactions of related bicyclic systems, successfully predicting how different conditions lead to different products.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound and its derivatives in a biological environment, such as in solution or bound to a protein. These simulations model the movements of atoms over time, offering a view of conformational flexibility, solvent interactions, and the stability of ligand-receptor complexes.

In the context of drug design, MD simulations are often performed after a ligand has been docked into a receptor's binding site. nih.gov For bicyclo[3.1.0]hexane-based nucleoside agonists of the A3 adenosine (B11128) receptor, MD simulations helped to characterize the hypothetical binding mode and understand the interactions between the ligand and amino acid residues in the receptor. nih.gov Such simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational adjustments that stabilize the complex, providing crucial information for the design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of bicyclo[3.1.0]hexan-3-amine, this involves calculating a set of numerical descriptors that quantify various aspects of the molecule's structure.

These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., partial atomic charges, dipole moment), or hydrophobic (e.g., logP). Once calculated, these descriptors are used to develop a regression model that can predict the activity of new, yet-to-be-synthesized analogues. 3D-QSAR studies have been applied to related 3-azabicyclo[3.1.0]hexane derivatives to understand their activity as dopamine (B1211576) D3 receptor antagonists. acs.org The rigid scaffold of the bicyclo[3.1.0]hexane core is advantageous for QSAR as it reduces the conformational ambiguity, often leading to more robust models.

Table 3: Key Structural Descriptors in QSAR Studies

Descriptor TypeExampleRelevance to bicyclo[3.1.0]hexan-3-amine Derivatives
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesDescribes the molecule's ability to engage in electrostatic or polar interactions with a receptor.
Steric Molecular Weight, Molar Volume, Surface AreaDefines the size and shape constraints for fitting into a receptor's binding pocket.
Hydrophobic LogP (Partition Coefficient)Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
Topological Connectivity IndicesEncodes information about the branching and arrangement of atoms within the molecular structure.

In Silico Ligand Design and Receptor Binding Mode Predictions (Theoretical Aspects)

The this compound scaffold is a valuable building block in in silico (computer-aided) drug design. Its rigid structure serves as an excellent starting point for creating conformationally constrained ligands that can selectively target specific receptors. nih.gov

The process often begins with molecular docking, where computational algorithms predict the preferred binding orientation of the ligand within the active site of a target protein. This prediction is based on a scoring function that estimates the binding affinity. The bicyclo[3.1.0]hexane core has been incorporated into ligands targeting G protein-coupled receptors (GPCRs), such as adenosine mdpi.comnih.gov and P2Y1 receptors. nih.gov Molecular modeling based on X-ray crystal structures or homology models of these receptors allows researchers to visualize how derivatives of the bicyclo[3.1.0]hexane amine might interact with key amino acid residues. nih.govnih.gov This structural insight guides the rational design of new analogues with modified substituents to enhance binding affinity and selectivity.

Emerging Research Avenues and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally responsible chemical synthesis has spurred the development of green and sustainable methods for constructing complex molecular architectures, including the bicyclo[3.1.0]hexane core. Modern approaches are increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents.

One promising strategy is the use of photoredox catalysis , which harnesses visible light to drive chemical transformations under mild conditions. For instance, a convergent (3+2) annulation of cyclopropenes with aminocyclopropanes has been developed to synthesize bicyclo[3.1.0]hexanes. This method employs an organic or an iridium photoredox catalyst and blue LED irradiation, offering a high-yielding and diastereoselective route to these bicyclic systems. The reaction's convergent nature, where two complex fragments are joined late in the synthesis, contributes to its efficiency.

Chemoenzymatic methods represent another cornerstone of green chemistry, leveraging the high selectivity and mild operating conditions of enzymes. Lipases, for example, have been employed in the asymmetric acetylation of bicyclo[3.1.0]hexane precursors, enabling the enantioselective synthesis of carbocyclic nucleoside analogues. researchgate.net This biocatalytic approach provides access to enantiomerically pure building blocks that are crucial for the development of chiral drugs and probes. researchgate.net

Furthermore, the development of one-pot multi-component reactions and microwave-assisted synthesis are being explored for the construction of cyclic amines in a more sustainable fashion. nih.gov These methods offer advantages in terms of reduced reaction times, increased energy efficiency, and minimized solvent usage. While not yet specifically reported for rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine, the application of these green methodologies to this class of compounds is a logical and important future direction.

Green Synthesis StrategyKey FeaturesExample Application Area for Bicyclic Amines
Photoredox Catalysis Utilizes visible light, mild reaction conditions, high selectivity.Convergent synthesis of bicyclo[3.1.0]hexanes.
Biocatalysis Employs enzymes for high stereo- and regioselectivity, aqueous media.Enantioselective synthesis of chiral bicyclo[3.1.0]hexane derivatives. rsc.org
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often solvent-free.Efficient synthesis of various saturated cyclic amines. nih.gov
Flow Chemistry Continuous processing, enhanced safety, improved scalability.Potential for the scalable production of bicyclic amine intermediates.

Exploration of Unconventional Reactivity and Novel Transformations

The inherent ring strain of the bicyclo[3.1.0]hexane skeleton endows it with unique reactivity, opening doors to novel chemical transformations that are not accessible with more conventional carbocycles. Researchers are actively exploring this unconventional reactivity to develop new synthetic methodologies and access diverse molecular scaffolds.

A notable example is the photoredox-mediated (3+2) annulation of cyclopropenes with aminocyclopropanes, which proceeds via a radical-mediated pathway. mdpi.com This transformation leverages the ring strain of both starting materials to construct the bicyclo[3.1.0]hexane core in a convergent manner. mdpi.com Another innovative approach involves a novel skeleton transformation reaction where α-pyrone derivatives are converted into spirobicyclo[3.1.0]hexane compounds using dimethylsulfoxonium methylide. beilstein-journals.org This reaction provides access to structurally complex spirocyclic systems. beilstein-journals.org

Ring-opening reactions of bicyclo[3.1.0]hexane derivatives also offer a versatile platform for the synthesis of other cyclic and acyclic structures. For instance, the methanolysis of certain bicyclo[3.1.0]hexanes can proceed through different pathways under acidic versus basic conditions, leading to either 4-methoxycyclohexanes or 3-methoxymethylcyclopentanones, respectively. escholarship.org This divergent reactivity highlights the subtle electronic factors that govern the cleavage of the strained cyclopropane (B1198618) ring. Furthermore, a highly efficient 2π disrotatory ring-opening aromatization of bicyclo[3.1.0]hexan-2-ones has been developed, providing a facile route to uniquely substituted benzoates. nih.gov

The amine functionality in compounds like this compound can also be exploited to direct or participate in novel transformations. For example, intramolecular C-H amination reactions, potentially guided by the bicyclic scaffold, could provide access to new bridged aza-cycles with interesting therapeutic potential. acs.org

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

The advent of artificial intelligence (AI) and machine learning is revolutionizing the field of organic synthesis. These powerful computational tools are being increasingly employed for retrosynthesis planning and the prediction of reaction outcomes, accelerating the discovery and development of new molecules and synthetic routes.

In addition to retrosynthesis, machine learning is also being used to predict the outcomes of chemical reactions . eurekalert.orgchemcopilot.com By analyzing the structures of reactants and reagents, these models can predict the major product of a reaction, and in some cases, even estimate the yield and stereoselectivity. eurekalert.org This predictive power can help chemists to prioritize experiments, optimize reaction conditions, and avoid unproductive synthetic routes. While the application of these tools to the specific synthesis of bicyclo[3.1.0]hexane derivatives is still in its early stages, the potential for AI to accelerate the exploration of this chemical space is immense.

AI ApplicationDescriptionPotential Impact on Bicyclo[3.1.0]hexane Chemistry
Retrosynthesis Prediction AI algorithms propose synthetic routes to a target molecule. nih.govDiscovery of novel and more efficient syntheses of this compound and its derivatives.
Reaction Outcome Prediction Machine learning models predict the products and yields of reactions. acs.orgFaster optimization of reaction conditions and prioritization of high-yielding synthetic steps.
De Novo Molecular Design Generative models create novel molecular structures with desired properties.Design of new bicyclo[3.1.0]hexane derivatives with enhanced biological activity or material properties.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms is crucial for the optimization and control of chemical processes. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are providing unprecedented insights into the intricate details of chemical transformations.

Operando spectroscopy , which combines spectroscopic measurements with simultaneous assessment of catalytic activity, is a powerful tool for studying reaction mechanisms. mdpi.comst-andrews.ac.uk For the synthesis of bicyclo[3.1.0]hexane derivatives, techniques such as high-pressure infrared (HP-IR) and NMR (HP-NMR) spectroscopy could be used to identify and characterize reaction intermediates, providing valuable information about the reaction pathway. st-andrews.ac.uk For example, the in situ monitoring of a cyclopropanation reaction using benchtop NMR has been demonstrated, allowing for the real-time tracking of reactant consumption and product formation. researchgate.net

The application of these techniques to the synthesis of this compound could help to elucidate the mechanism of key steps, such as the formation of the bicyclic ring system and the introduction of the amine group. This mechanistic understanding can then be used to optimize reaction conditions, improve yields, and control stereoselectivity.

Computational Design of Novel Bicyclo[3.1.0]hexane Derivatives with Tuned Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By using sophisticated theoretical models, researchers can predict the properties of molecules before they are synthesized, allowing for the rational design of new compounds with tailored functionalities.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules. beilstein-journals.org DFT calculations can be used to investigate the conformational preferences of bicyclo[3.1.0]hexane derivatives, providing insights into their three-dimensional shape and how they might interact with biological targets. mathnet.ruconicet.gov.ar For example, conformational analysis of GABA analogues with a bicyclo[3.1.0]hexane backbone has been used to design highly selective inhibitors of the GABA transporter BGT-1. nih.gov

Computational methods can also be used to predict a wide range of properties, including binding affinities to proteins, electronic properties relevant to materials science, and reactivity. This allows for the in silico screening of virtual libraries of bicyclo[3.1.0]hexane derivatives, enabling the identification of promising candidates for further experimental investigation. The computational design of novel bicyclo[3.1.0]hexane derivatives with tuned properties is a rapidly growing area of research with the potential to significantly accelerate the discovery of new drugs and materials.

Broadening the Scope of Applications in Emerging Areas of Chemical Research

The unique structural and conformational properties of bicyclo[3.1.0]hexane derivatives make them attractive scaffolds for a wide range of applications in emerging areas of chemical research.

In medicinal chemistry , the rigid bicyclo[3.1.0]hexane framework is used as a conformationally constrained bioisostere for other cyclic systems, such as cyclohexane (B81311) or furanose rings. nih.gov This conformational rigidity can lead to increased binding affinity and selectivity for biological targets. mdpi.com For example, bicyclo[3.1.0]hexane-based compounds have been developed as potent and selective antagonists of the neuropeptide Y Y1 receptor and agonists of metabotropic glutamate (B1630785) receptors. nih.govacs.org The development of novel bicyclo[3.1.0]hexane-based therapeutics for a variety of diseases is an active area of research.

In materials science , the bicyclo[3.1.0]hexane scaffold has been incorporated into organic semiconductors. beilstein-journals.org The rigid and well-defined geometry of this framework can influence the packing of molecules in the solid state, which in turn affects their electronic properties. The exploration of bicyclo[3.1.0]hexane derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising area for future research.

Furthermore, the strained nature of the bicyclo[3.1.0]hexane ring system makes it a useful building block in synthetic chemistry , where it can be used as a precursor to a variety of other molecular architectures through controlled ring-opening and rearrangement reactions. escholarship.orgnih.gov The continued exploration of the synthetic utility of this versatile scaffold is likely to lead to the discovery of new and efficient methods for the construction of complex molecules.

Q & A

Q. What are the key considerations for synthesizing rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine with high stereochemical purity?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and catalysts to favor the desired stereoisomer. For bicyclic amines, methods such as ring-closing metathesis or intramolecular cyclization are common. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can enhance stereochemical outcomes. Purity ≥97% is achievable via chromatographic purification (e.g., HPLC with chiral columns) .

Q. How is structural characterization performed for bicyclo[3.1.0]hexane derivatives?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm backbone structure and substituent positions.
  • X-ray crystallography : Resolve absolute stereochemistry (critical for rel-configurations).
  • Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .

Q. What analytical methods are used to assess purity in bicyclic amine derivatives?

  • HPLC/UPLC : Quantify impurities using reverse-phase or chiral columns.
  • GC-MS : Detect volatile byproducts.
  • Elemental analysis : Validate empirical formula.
  • Karl Fischer titration : Measure residual moisture, critical for hygroscopic amines .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for bicyclo[3.1.0]hexane derivatives?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclization steps. Molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors). Tools like Gaussian or Schrödinger Suite model stereoelectronic effects, guiding reagent selection (e.g., Lewis acids for ring strain relief) .

Q. What strategies address contradictions in pharmacological data for bicyclic amines?

  • Dose-response studies : Clarify whether discrepancies arise from concentration-dependent effects.
  • Metabolic profiling : Identify active metabolites via LC-MS/MS.
  • Receptor binding assays : Compare affinity across isoforms (e.g., GPCR subtypes).
  • In silico ADMET : Predict bioavailability or toxicity using tools like SwissADME .

Q. How are stereochemical challenges resolved in large-scale synthesis?

  • Dynamic kinetic resolution : Use catalysts (e.g., Ru-based) to convert racemic mixtures into single enantiomers.
  • Crystallization-induced diastereomer resolution : Exploit solubility differences between diastereomeric salts.
  • Enzymatic resolution : Lipases or transaminases selectively modify one enantiomer .

Q. What methodologies validate the stability of bicyclo[3.1.0]hexan-3-amine under storage conditions?

  • Forced degradation studies : Expose to heat, light, or humidity and monitor decomposition via HPLC.
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term conditions.
  • Solid-state NMR : Track conformational changes in crystalline or amorphous forms .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Challenges References
Stereochemical synthesisAsymmetric catalysis, chiral HPLCRing strain, racemization risks
Structural elucidationX-ray crystallography, 2D NMRLow crystal yield for small samples
Purity validationChiral UPLC, elemental analysisCo-elution of stereoisomers
Pharmacological profilingLC-MS/MS, in silico dockingOff-target effects in complex matrices

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.